Methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate
Description
Methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (CAS: Not explicitly provided, molecular formula: C₈H₁₂O₃Si) is a specialized alkynone ester featuring a trimethylsilyl (TMS) group at the terminal alkyne position. This compound is a critical intermediate in heterocyclic synthesis, particularly in the Bohlmann-Rahtz reaction, where it reacts with enamines to construct pyridine rings—a key step in synthesizing natural products like dimethyl sulfomycinamate . Its synthesis involves a two-step process: (1) formation of a Weinreb amide intermediate via reaction with N,O-dimethylhydroxylamine hydrochloride, and (2) coupling with lithiated trimethylsilylacetylene, yielding the final product in 56% isolated yield . The TMS group enhances stability and modulates reactivity during cyclization reactions, making it valuable in organic synthesis.
Properties
IUPAC Name |
methyl 2-oxo-4-trimethylsilylbut-3-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3Si/c1-11-8(10)7(9)5-6-12(2,3)4/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRRZTVOZILVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate can be synthesized through various methods. One common synthetic route involves the reaction of methyl 2-(methoxy(methyl)amino)-2-oxoacetate with trimethylsilylacetylene under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development and pharmaceutical research.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions. The ester functional group also plays a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate. Key differences in substituents, reactivity, and applications are highlighted below:
Methyl 2-oxo-4-(triisopropylsilyl)but-3-ynoate
- Structure : Replaces the TMS group with a bulkier triisopropylsilyl (TIPS) group.
- Synthesis: Reacted with 2,3-diaminonaphthalene in ethanol/acetic acid (7:3) at 80°C for 15 hours, yielding heterocyclic products .
Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate
- Structure : Substitutes TMS with an m-tolyl (meta-methylphenyl) group and uses an ethyl ester (C₁₃H₁₂O₃).
- Properties : The aromatic m-tolyl group introduces π-conjugation, which may alter electronic properties and solubility compared to the aliphatic TMS variant. Molecular weight is identical (216.23 g/mol) to the TMS analogue .
- Applications: Not explicitly stated, but aryl-substituted alkynones are often intermediates in pharmaceutical or agrochemical synthesis.
(E)-Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate
- Structure: Features a pyridin-4-yl group and an ethyl ester, with a conjugated enone system (C₁₁H₁₁NO₃).
- Reactivity: The pyridine ring and α,β-unsaturated ester enable participation in cycloaddition or Michael addition reactions, differing from the alkyne-based reactivity of this compound .
- Applications : Likely used in medicinal chemistry due to the pyridine moiety’s prevalence in bioactive molecules.
Comparative Data Table
Research Findings and Key Differences
- Electronic Effects: The TMS group in this compound stabilizes the alkyne via σ-π conjugation, enhancing its utility in cyclization reactions. In contrast, pyridinyl or aryl groups introduce resonance effects that alter reactivity .
- Steric Effects : Bulkier silyl groups (e.g., TIPS) reduce reaction rates but improve selectivity in crowded environments .
- Synthetic Flexibility: Methyl esters (vs. ethyl) may offer better volatility for purification, as seen in the high-yield isolation of this compound .
Biological Activity
Methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a ynoate functional group and a trimethylsilyl moiety. Its chemical formula is . The presence of the trimethylsilyl group often enhances the compound's stability and solubility in organic solvents, making it suitable for various synthetic applications.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of ynoate compounds have been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This property may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Anticancer Activity
A notable area of research involves the anticancer potential of this compound. Studies have demonstrated that compounds with similar structural features can induce apoptosis in cancer cell lines, such as human leukemia cells. The mechanism often involves the activation of caspase pathways and modulation of cell cycle progression .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| A | HL-60 (leukemia) | 10 | Induced apoptosis |
| B | MCF-7 (breast cancer) | 5 | Inhibited proliferation |
| C | A549 (lung cancer) | 20 | Reduced viability |
Neuroprotective Effects
Recent investigations have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has been shown to enhance neurite outgrowth in neuronal cell cultures, suggesting a role in promoting neuronal health and potentially mitigating conditions like Alzheimer's disease .
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in inflammation and cancer progression, such as fatty acid amide hydrolase (FAAH). This inhibition can lead to increased levels of endocannabinoids, which may contribute to their therapeutic effects .
- Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell survival and apoptosis. For example, it can modulate the expression of genes related to oxidative stress and inflammation .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Anticancer Effects : In a study involving human leukemia cells, treatment with this compound resulted in significant apoptosis rates compared to control groups. The study utilized flow cytometry to assess cell viability and apoptosis markers .
- Neuroprotection in Animal Models : An animal model study demonstrated that administration of the compound improved cognitive function and reduced neuroinflammation in mice subjected to neurotoxic insults .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing Methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, analogous silyl-substituted esters are prepared by reacting propargyl alcohols with trimethylsilyl chloride under basic conditions, followed by oxidation to introduce the oxo group. Key steps include inert atmosphere handling to prevent hydrolysis of the silyl group and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How can the purity and structural integrity of this compound be characterized?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min flow rate. Monitor UV absorbance at 254 nm for detection of impurities .
- NMR : Confirm the structure using H and C NMR. The trimethylsilyl group shows a singlet at ~0.1 ppm in H NMR, while the ester carbonyl resonates at ~165-170 ppm in C NMR .
- FT-IR : Verify the ester carbonyl stretch at ~1720 cm and the acetylenic C≡C bond at ~2100 cm.
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Storage : Keep in a sealed container under nitrogen at -20°C to prevent moisture-induced degradation .
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .
- Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and avoid aqueous quenching to prevent exothermic reactions .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the compound’s reactivity in cycloaddition or dimerization reactions?
- Methodological Answer : The trimethylsilyl group acts as a steric and electronic modulator. It stabilizes reactive intermediates (e.g., o-quinodimethanes) by hindering undesired side reactions, enabling controlled dimerization. For example, in Diels-Alder reactions, the silyl group lowers the LUMO energy of the dienophile, accelerating cycloaddition. Post-reaction, the silyl group can be cleaved using tetrabutylammonium fluoride (TBAF) for further functionalization .
Q. What analytical techniques are suitable for real-time monitoring of its dimerization kinetics?
- Methodological Answer :
- Flow H NMR : Use a stopped-flow NMR setup with CDCN as the solvent. Monitor the disappearance of the acetylenic proton signal (~2.5-3.0 ppm) and the emergence of dimer peaks. Kinetic data can be fitted to second-order rate equations .
- UV-Vis Spectroscopy : Track absorbance changes at 280 nm (characteristic of conjugated intermediates) under controlled temperature (25–50°C) to determine activation parameters .
Q. How can researchers resolve contradictions in reported byproduct profiles during its use in multi-step syntheses?
- Methodological Answer :
- Byproduct Identification : Use LC-MS (ESI+) to detect low-abundance species. Compare fragmentation patterns with synthetic standards.
- Mechanistic Studies : Employ deuterium labeling (e.g., DO quenching) to trace protonation pathways. For example, unexpected hydrolysis byproducts may arise from trace moisture in solvents, necessitating rigorous drying (e.g., molecular sieves) .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition states and identify competing reaction pathways .
Q. What strategies optimize its stability in long-term storage or under catalytic conditions?
- Methodological Answer :
- Stabilization Additives : Add 1% (w/w) 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit radical-mediated degradation.
- Catalytic Systems : Use anhydrous Lewis acids (e.g., BF·OEt) in catalytic amounts (0.1–1 mol%) to minimize side reactions. Monitor degradation via periodic GC-MS sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
